![molecular formula C11H8ClN3O4S B2444264 ({5-[(4-氯苯氧基)甲基]-1,3,4-噻二唑-2-基}氨基)(氧代)乙酸 CAS No. 931374-35-5](/img/structure/B2444264.png)

({5-[(4-氯苯氧基)甲基]-1,3,4-噻二唑-2-基}氨基)(氧代)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

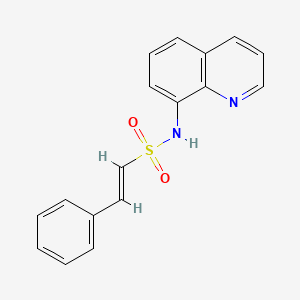

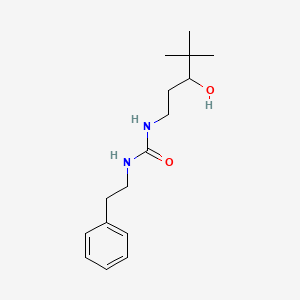

This compound, also known as 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, is a new compound that has been studied for its potential as an oral drug . It has been used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .

Synthesis Analysis

The compound was synthesized by Siddiqui et al . They used it as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a chlorophenoxy group attached to a thiadiazol group, which is further linked to an amino group . The structure also includes an acetic acid moiety .Physical And Chemical Properties Analysis

The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) . The compound migrated to the hydrophilic compartment on increasing pH .科学研究应用

化学结构中的合成与应用

化合物5-(4-氯苯氨基)-2-巯基-1,3,4-噻二唑及其衍生物在化学领域得到了广泛的研究,因为它们在合成各种生物活性分子中具有潜在的应用。例如,Sah 等人 (2014) 描述了从该化合物的曼尼希碱合成腙作为抗菌剂。该研究涉及一系列化学反应,包括酯化和重氮化,从而产生对特定细菌和真菌菌株具有中等抗菌活性的化合物 (Sah 等人,2014)。

三杂环化合物的合成与表征

由 1,2,4-三唑-3-酮、1,3,4-噻二唑和 1,3,4-恶二唑环组成的三杂环化合物的研究也一直是人们关注的重点。Demirbas (2005) 的一项研究涉及通过缩合和随后的反应合成一系列乙酸衍生物,从而形成具有 1,2,4-三唑-3-酮衍生物的复杂结构 (Demirbas,2005)。

抗菌活性

此外,Demirbaş 等人 (2010) 合成了含有 1,2,4-三唑-3-酮和 1,3,4-噻二唑部分的新型双杂环化合物,与氨苄西林相比,它们对各种测试微生物表现出有希望的抗菌活性 (Demirbaş 等人,2010)。

抗氧化和抗炎活性

此外,Sravya 等人 (2019) 制备了一类新的化合物,具有 1,3,4-恶二唑-2-胺和 1,3,4-噻二唑-2-胺衍生物。对这些化合物进行了抗氧化和抗炎活性的测试,其中一些显示出超过抗坏血酸标准的显着结果 (Sravya 等人,2019)。

作用机制

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of this enzyme can lead to an accumulation of acetylcholine, resulting in increased stimulation of cholinergic receptors.

Mode of Action

The compound interacts with its target, the acetylcholinesterase enzyme, by binding to its active site. This binding inhibits the enzyme’s activity, preventing it from breaking down acetylcholine . As a result, acetylcholine accumulates in the synaptic cleft, leading to prolonged stimulation of cholinergic receptors.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by acetylcholinesterase, allowing the signal transmission to cease. When acetylcholinesterase is inhibited, acetylcholine persists in the synaptic cleft, leading to continuous stimulation of the post-synaptic neuron . This can result in various downstream effects depending on the specific location and function of the affected neurons.

Pharmacokinetics

The compound’s pharmacokinetic properties, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound was found to have good oral bioavailability, indicating that it absorbs well from the oral route . The compound was also found to be stable under various photolytic and pH stress conditions, but exhibited degradation under oxidative and thermal stress .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors . This can have various effects at the molecular and cellular level, depending on the specific neurons involved. The compound has been observed to have remarkable dose-dependent anti-acetylcholinesterase activity, indicating potential for treating neurodegenerative disorders .

属性

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4S/c12-6-1-3-7(4-2-6)19-5-8-14-15-11(20-8)13-9(16)10(17)18/h1-4H,5H2,(H,17,18)(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJGJACBJLXSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)

![ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate](/img/structure/B2444186.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)

![5-(4-chlorobenzyl)-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)

![N-cyclohexyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2444203.png)